molecular formula C15H19NO4S B2741485 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1798036-10-8

1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

Cat. No.: B2741485
CAS No.: 1798036-10-8
M. Wt: 309.38
InChI Key: RTZQMPFVXJUIMZ-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a complex organic compound that features a cyclohexene ring, a furan ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction between 1,3-butadiene and ethylene.

    Introduction of the Furan Ring: The furan ring can be introduced via the reaction of furfural with a suitable nucleophile.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amine with an alkyl halide.

    Coupling Reactions: The final step involves coupling the cyclohexene, furan, and azetidine rings through a series of condensation reactions, often using reagents such as sulfonyl chlorides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the cyclohexene ring, converting it to cyclohexane.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine involves its interaction with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
  • Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
  • (Cyclohex-3-en-1-ylmethyl)(furan-2-ylmethyl)amine

Uniqueness

1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties. The presence of the furan ring allows for unique π-π interactions, while the azetidine ring provides a versatile site for substitution reactions. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-15(12-5-2-1-3-6-12)16-9-14(10-16)21(18,19)11-13-7-4-8-20-13/h1-2,4,7-8,12,14H,3,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZQMPFVXJUIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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